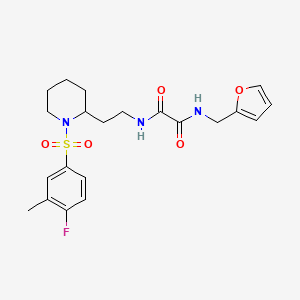

![molecular formula C24H27N3O2 B2830036 N~3~-allyl-N~1~-(4-{[(isopropylamino)carbonyl]amino}phenyl)piperidine-1,3-dicarboxamide CAS No. 1251670-39-9](/img/structure/B2830036.png)

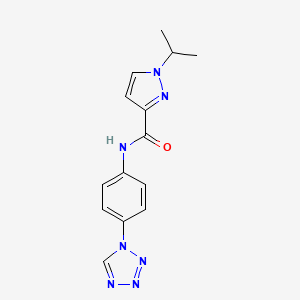

N~3~-allyl-N~1~-(4-{[(isopropylamino)carbonyl]amino}phenyl)piperidine-1,3-dicarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex organic molecule with several functional groups. The “N~3~-allyl” part suggests an allyl group attached to a nitrogen atom. An allyl group is a substituent with the structural formula −CH2−HC=CH2 . The “N~1~-(4-{[(isopropylamino)carbonyl]amino}phenyl)” part suggests a phenyl group (a ring of 6 carbon atoms, similar to benzene) with an isopropylamino carbonyl amino group attached to it at the 4th position. The “piperidine-1,3-dicarboxamide” part suggests a piperidine (a six-membered ring with one nitrogen atom and five carbon atoms) with carboxamide groups at the 1st and 3rd positions.

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the allyl group is known to be quite reactive and can participate in various reactions such as allylic oxidations, ene reactions, and the Tsuji–Trost reaction .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Mannich Base Preparation : The study by Suciu demonstrates the synthesis of Mannich bases from amino and allylamino thiazoles, highlighting the versatility of piperidino and other amine derivatives in chemical synthesis. This foundational work underscores the importance of such compounds in developing pharmacologically active agents and exploring new chemical reactions (Suciu, 1971).

Nitrile Oxide Cycloadditions : Würdemann and Christoffers' research on nitrile oxides from allylamino propanal demonstrates their potential in creating piperidine-annulated isoxazoles. This process showcases the application of piperidine derivatives in constructing complex molecular architectures, valuable for medicinal chemistry and material science (Würdemann & Christoffers, 2013).

Biological Applications

Anti-Acetylcholinesterase Activity : Sugimoto et al. evaluated the anti-acetylcholinesterase (AChE) activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, discovering compounds with significant potency. Such studies contribute to the development of treatments for neurological disorders by identifying new therapeutic agents (Sugimoto et al., 1990).

HIV-1 Reverse Transcriptase Inhibition : Exploration of piperidine-4-yl-aminopyrimidines by Tang et al. identifies potent inhibitors against HIV-1, including resistant strains. This research illustrates the critical role of piperidine derivatives in addressing global health challenges by developing new antiviral therapies (Tang et al., 2010).

Eigenschaften

IUPAC Name |

[4-(2-methoxyanilino)-6-methylquinolin-2-yl]-(4-methylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O2/c1-16-10-12-27(13-11-16)24(28)22-15-21(18-14-17(2)8-9-19(18)25-22)26-20-6-4-5-7-23(20)29-3/h4-9,14-16H,10-13H2,1-3H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTEAENOPUYAIEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=NC3=C(C=C(C=C3)C)C(=C2)NC4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(3,4-dimethylphenyl)-2-phenethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2829954.png)

![benzyl 2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate](/img/structure/B2829957.png)

![1-(4-{[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]methyl}phenyl)pyrrolidin-2-one](/img/structure/B2829969.png)

![2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-5-methyl-4-(2,2,2-trifluoroethylsulfanyl)pyrazol-3-amine](/img/structure/B2829971.png)